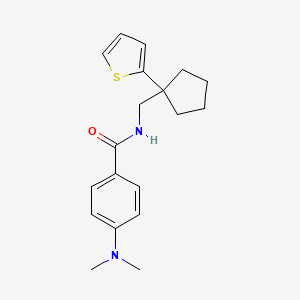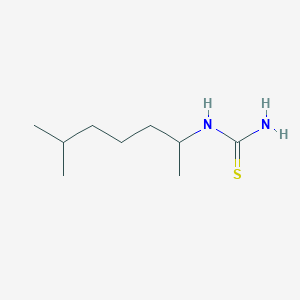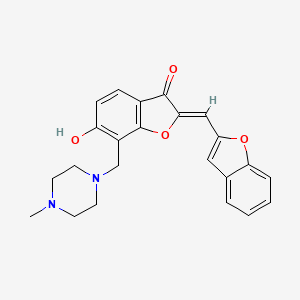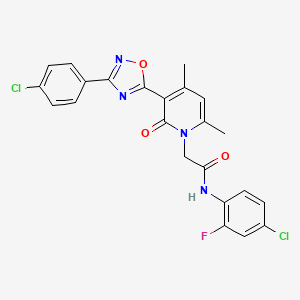![molecular formula C7H4F3N3O B2545107 7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one CAS No. 2137899-07-9](/img/structure/B2545107.png)
7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . These compounds are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
There are several methods for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines. For instance, one method involves a one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo . Another method involves the synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives through the reactivity of 3-amino[1,2,4]triazole towards enaminonitriles and enaminones .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one”, involves N–H···N hydrogen bonds, which lead to different arrangements of molecules depending on the acceptor atoms involved . There are also weaker π···π, C–X···π (X=Cl, F and H) and C–H···F interactions .Applications De Recherche Scientifique
Anticancer Activity
EN300-1077866 has shown promise as an anticancer agent. It may inhibit tumor growth by targeting specific cellular pathways or receptors. Further studies are needed to elucidate its mechanism of action and potential use in cancer therapy .
Antimicrobial Properties
EN300-1077866 exhibits antimicrobial activity against bacteria, fungi, or other pathogens. Researchers have explored its potential as a novel antimicrobial agent. Investigations into its mode of action and spectrum of activity are ongoing .
Analgesic and Anti-Inflammatory Effects
The compound may possess analgesic (pain-relieving) and anti-inflammatory properties. These attributes make it relevant for pain management and inflammation-related conditions. However, more preclinical and clinical studies are necessary to validate its efficacy .
Antioxidant Potential
EN300-1077866 might act as an antioxidant, protecting cells from oxidative stress and damage. Antioxidants play a crucial role in maintaining overall health and preventing various diseases .
Antiviral Activity
Researchers have explored EN300-1077866’s antiviral potential. It could inhibit viral replication or entry into host cells. Investigations into its effectiveness against specific viruses are ongoing .
Enzyme Inhibitors
a. Carbonic Anhydrase Inhibitors EN300-1077866 may interact with carbonic anhydrase enzymes, which are involved in various physiological processes. These inhibitors have applications in treating conditions like glaucoma and epilepsy . b. Cholinesterase Inhibitors Cholinesterase inhibitors are relevant in Alzheimer’s disease treatment. EN300-1077866’s potential as a cholinesterase inhibitor warrants further exploration . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase inhibitors have implications in bone health and other metabolic processes. EN300-1077866’s effects on alkaline phosphatase activity require investigation . d. Anti-Lipase Activity Lipase inhibitors are relevant for weight management and lipid metabolism. EN300-1077866’s lipase inhibitory properties are an area of interest . e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer treatment. EN300-1077866’s potential as an aromatase inhibitor merits further study .
Antitubercular Agents
EN300-1077866 has been explored for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its potential as an antitubercular drug is an exciting avenue for research .
Propriétés
IUPAC Name |
7-(trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-5-11-3-12-13(5)6(14)2-4/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNNNWDCCJOSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2N=CNN2C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/no-structure.png)


![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)
![2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2545035.png)
![3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2545036.png)

![6-Oxa-1-azaspiro[3.4]octane hemioxalate](/img/structure/B2545039.png)

![3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2545043.png)


